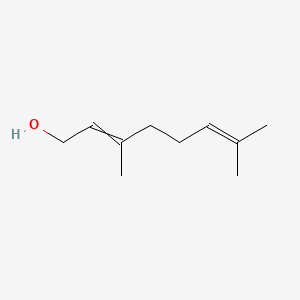
1,3,5-Tris(trimethylsilyl)benzene
Overview
Description
1,3,5-Tris(trimethylsilyl)benzene is a chemical compound with the molecular formula C15H30Si3 . It is also known by other names such as Benzene, 1,3,5-tris(trimethylsilyl)- and Benzene-1,3,5-triyltris(trimethylsilane) .
Molecular Structure Analysis
The molecular structure of 1,3,5-Tris(trimethylsilyl)benzene is based on a benzene core with three trimethylsilyl groups attached . The average mass of the molecule is 294.655 Da and the monoisotopic mass is 294.165527 Da .Physical And Chemical Properties Analysis
1,3,5-Tris(trimethylsilyl)benzene has a density of 0.9±0.1 g/cm3, a boiling point of 244.6±20.0 °C at 760 mmHg, and a flash point of 65.0±14.4 °C . It has no H bond acceptors or donors, and three freely rotating bonds .Scientific Research Applications
Steric Protection Group
1,3,5-Tris(trimethylsilyl)benzene has been studied for its conformational properties which are relevant to its use as a steric protection group. This application takes advantage of the compound’s ability to shield reactive sites on a molecule during synthesis or reaction processes .
Molecular Electrostatic Potential Analysis
The molecular electrostatic potential (MEP) of 1,3,5-Tris(trimethylsilyl)benzene can be used to understand molecular interactions and predict sites for electrophilic and nucleophilic attacks. This is crucial in investigations of biological recognition and hydrogen bonding interactions .
Metal-Organic Frameworks (MOFs)
This compound serves as an organic linker in the preparation of novel MOFs with metal ions like Al, Cr, and Cu. MOFs have potential applications in gas storage, catalysis, and as sensors .
Non-Linear Optics (NLO)
Partially fluorinated derivatives of 1,3,5-Tris(trimethylsilyl)benzene have been explored for their applications in non-linear optics. NLO materials are important for their use in optical switching and modulation .
Synthesis of Tridentate Lewis Structures
It is also used in the synthesis of tridentate Lewis structures which are significant in coordination chemistry for creating complex structures with metal ions .
Phase Transition Thermodynamics
The compound’s low crystallization tendency allows for the determination of its heat capacity in the liquid state below melting point, which is significant in material science for understanding phase transitions .
Light Emitting Diodes (LED) Building Blocks
Derivatives of 1,3,5-Tris(trimethylsilyl)benzene are used as building blocks for LEDs. LEDs are widely used due to their energy efficiency and long lifespan .
Charge Extraction in Solar Cells
Studies have shown that derivatives of 1,3,5-Tris(trimethylsilyl)benzene can enhance charge extraction when used as hole transport materials (HTMs) in perovskite solar cells. This leads to improved solar cell efficiency .
Future Directions
Mechanism of Action
Mode of Action
It’s known that trimethylsilyl groups in organic compounds often serve as protective groups in organic synthesis, which can be removed under specific conditions .
Action Environment
Like many other organic compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other reactive substances .
properties
IUPAC Name |
[3,5-bis(trimethylsilyl)phenyl]-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30Si3/c1-16(2,3)13-10-14(17(4,5)6)12-15(11-13)18(7,8)9/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVFOQHWIKQDKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=CC(=C1)[Si](C)(C)C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Indeno[1,2-b]quinoxalin-11-ylideneamino) furan-2-carboxylate](/img/structure/B1633040.png)
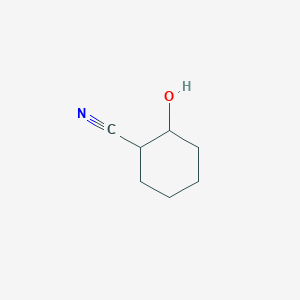
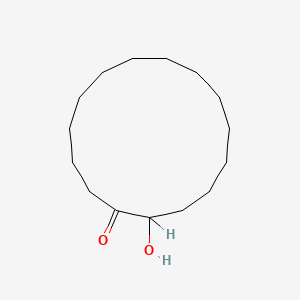
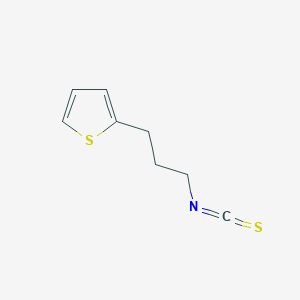
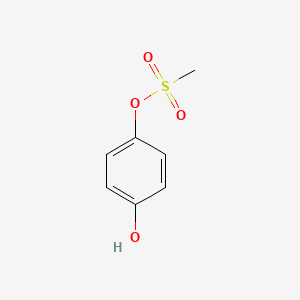
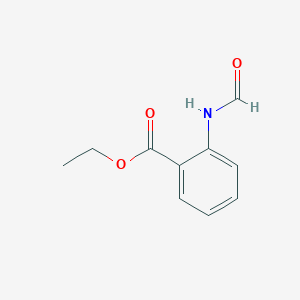
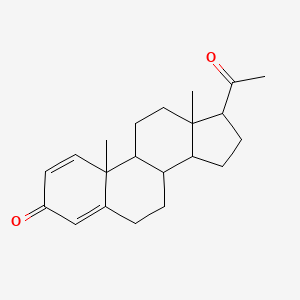
![1-Ethyl-3-[2-[2-(3-ethylphenyl)ethoxy]ethyl]benzene](/img/structure/B1633058.png)



![3-(3-Hydroxypropoxy)propan-1-ol;3-[2-(3-hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(2-isocyanatophenyl)methyl]benzene](/img/structure/B1633067.png)
